molecular formula C13H19ClN2O B571999 (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride CAS No. 1286264-52-5

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride

Cat. No.: B571999
CAS No.: 1286264-52-5
M. Wt: 254.758
InChI Key: RRRIKGNHSDPSOS-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and has a molecular weight of 295.8 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride involves several steps. One common method includes the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

  • Potential Analgesic and Antidepressant Properties :
    • Research suggests that (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride may exhibit analgesic effects, possibly interacting with pain pathways . Its structural similarities to known antidepressants indicate potential efficacy in treating mood disorders .
  • Mechanism of Action :
    • The compound's mechanism may involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine, which are critical in mood regulation and pain perception .

Chemical Biology Applications

  • Tool Compound for Research :
    • This compound can serve as a tool in chemical biology to study receptor interactions or enzyme activities. Its unique structure allows researchers to explore its binding affinities and effects on various biological targets .
  • High-throughput Screening :
    • Techniques such as radiolabeled ligand binding assays can be employed to assess the interactions of this compound with specific receptors or enzymes .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various bioassays:

  • In Vitro Studies :
    • In vitro assays have shown promising results regarding its efficacy in modulating pain pathways and influencing mood-related neurotransmitter systems .
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the analgesic and antidepressant effects, demonstrating significant outcomes that warrant further exploration in clinical settings .

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride can be compared with other piperidine derivatives such as:

    1-Benzylpiperazine: Another piperidine derivative with similar structural features but different pharmacological properties.

    4-Aminomethylpiperidine: A simpler compound with a similar piperidine ring but lacking the benzoyl group.

    Phenylpiperidine: A compound with a phenyl group attached to the piperidine ring, differing in its chemical reactivity and applications

Biological Activity

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride, also known as 1-Benzoyl-4-piperidinemethanamine hydrochloride, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperidine ring and various functional groups, suggests a diverse range of biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring with an aminomethyl substituent and a phenyl group attached to a ketone. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which could be useful in developing new antibiotics.
  • Antidepressant Potential : Due to its structural similarities to known antidepressants, it may act on serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that derivatives of similar piperidine compounds can exhibit antidepressant-like effects in animal models .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

Synthesis Methods

Various synthetic routes have been explored for producing this compound. Common methods involve:

  • Reaction of Benzoyl Chloride with Piperidine : This method typically involves the nucleophilic attack of piperidine on benzoyl chloride followed by methylation with formaldehyde.
  • One-Pot Reactions : Some studies have reported efficient one-pot reactions that simplify the synthesis process while maintaining yield and purity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Techniques employed in these studies include:

  • Radiolabeled Ligand Binding Assays : These assays help determine the binding affinity of the compound to various receptors.
  • High-throughput Screening : This method allows for rapid evaluation of the compound's activity against multiple biological targets.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
(4-(Aminomethyl)piperidine)Piperidine ring, amino groupAntidepressant
(N-Methylpiperidine)Methyl substitution on piperidineAnalgesic
(Phenylpiperazine)Piperazine ring with phenyl groupAntipsychotic
(2-Aminoindane)Indane structure with amino groupNeuroprotective

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antidepressant Effects : A study focused on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine demonstrated that certain modifications could enhance selectivity for the 5-HT1A receptor, leading to improved antidepressant-like effects in animal models .
  • Neuroprotective Properties : Research involving piperidine derivatives has shown promise in neuroprotection, suggesting that (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride might also contribute positively to cognitive function under stress conditions .

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12;/h1-5,11H,6-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRIKGNHSDPSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-52-5
Record name Methanone, [4-(aminomethyl)-1-piperidinyl]phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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